
4-Methylpyridazin-3-amine
Overview
Description
4-Methylpyridazin-3-amine (CAS: 90568-15-3; molecular formula: C₅H₇N₃; molecular weight: 109.13) is a heterocyclic compound featuring a pyridazine core with a methyl group at position 4 and an amine substituent at position 3 . It serves as a critical building block in medicinal chemistry, particularly in the synthesis of gamma-secretase modulators (GSMs) such as BPN-15606 (also referred to as GSM-15606), which is under investigation for Alzheimer’s disease therapeutics . The compound’s structure enables interactions with biological targets through hydrogen bonding and hydrophobic interactions, depending on its substitution pattern .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpyridazin-3-amine can be synthesized through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility under neutral conditions . Another method involves the catalytic hydrogenation of nitriles in a strongly acidic medium, followed by selective debenzylation using hydrogenolysis or Lewis acid treatment .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalytic hydrogenation is often preferred for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: Solvent-free oxidation using acetyl peroxyborate, peracetic acid, or hydrogen peroxide.
Substitution: Reaction with methyl iodide, forming stable bis(monodentate) complexes with platinum and rhenium halides.
Common Reagents and Conditions
Oxidation: Acetyl peroxyborate, peracetic acid, hydrogen peroxide.
Substitution: Methyl iodide, platinum, and rhenium halides.
Major Products
Oxidation: Various oxidized derivatives.
Substitution: Bis(monodentate) complexes of platinum and rhenium halides.
Scientific Research Applications
Pharmacological Properties
4-Methylpyridazin-3-amine has been studied for its role as a γ-secretase modulator (GSM) . GSMs are crucial in the treatment of Alzheimer’s disease (AD) as they can lower levels of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of AD.
Case Study: BPN-15606
A notable derivative, BPN-15606, demonstrated significant efficacy in reducing Aβ42 levels in both plasma and brain extracts of animal models at low doses (5-10 mg/kg). This compound is characterized by:
- Mechanism of Action : It modulates the γ-secretase activity without the adverse effects typically associated with γ-secretase inhibitors.
- Efficacy : In preclinical studies, BPN-15606 showed a substantial decrease in Aβ neuritic plaque load in transgenic mouse models of AD, indicating potential for clinical application .
Structure-Activity Relationship (SAR)
The development of this compound derivatives has led to a better understanding of their structure-activity relationships. Modifications to the pyridazine core have resulted in compounds with enhanced pharmacokinetic properties and reduced toxicity.
Compound | IC50 (nM) | Efficacy | Toxicity Profile |
---|---|---|---|
BPN-15606 | 4.1 | High | Low |
Compound 2 | 5.3 | Moderate | Moderate |
Compound 3 | 18 | High | Low |
This table summarizes the comparative efficacy and toxicity profiles of several derivatives, highlighting the potential for optimizing drug candidates through structural modifications .
Applications in Imaging
Recent studies have also explored the use of this compound derivatives as radiotracers for imaging techniques such as positron emission tomography (PET). These compounds can bind to K+ channels exposed due to demyelination, making them suitable for visualizing lesions in conditions like multiple sclerosis.
Case Study: [18F]3F4AP
A radiofluorinated derivative, [18F]3F4AP, was synthesized for PET imaging. Key findings include:
- Sensitivity : High sensitivity in detecting demyelinated lesions in rodent models.
- Clinical Trials : Currently undergoing evaluation for safety and efficacy in human subjects with multiple sclerosis .
Toxicological Assessments
While exploring new derivatives, toxicological assessments are critical. BPN-15606 underwent extensive testing revealing some potentially mutagenic metabolites but also led to the identification of safer analogs with improved pharmacokinetic profiles.
Mechanism of Action
4-Methylpyridazin-3-amine exerts its effects primarily through inhibition of semicarbazide-sensitive amine oxidase. This enzyme is involved in the deamination of primary amines, and its inhibition can modulate inflammatory processes and complications associated with type-2 diabetes . The compound mimics benzylamine, a prototypical substrate of these enzymes, and forms a covalent bond with the topaquinone subunit of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
4-Methylpyridazin-3-amine belongs to a class of pyridazine derivatives with diverse pharmacological activities. Key structural analogs include:
Key Observations :
- Substituent Position : The position of the amine group (e.g., 3 vs. 4 in pyridazine derivatives) significantly alters electronic properties and binding affinity. For example, this compound’s 3-NH₂ group facilitates hydrogen bonding in GSMs, whereas 5,6-Dichloropyridazin-4-amine lacks this interaction .
- Functional Groups : Addition of electron-withdrawing groups (e.g., Cl in 5,6-Dichloropyridazin-4-amine) reduces solubility and bioavailability compared to the methyl and amine groups in this compound .
Pharmacological Activity
- KCa2 Channel Modulators: Analogs like N-(3-Chloro-4-fluorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyridazin-3-amine (compound 7 in ) showed subtype-selective KCa2 channel modulation, with IC₅₀ values in the nanomolar range .
- Triazine Derivatives: While structurally distinct, triazine analogs (e.g., 4-(4-methylpiperidino)-1,3,5-triazine-2-amine derivatives) exhibit antileukemic activity but lack the pyridazine ring’s conformational flexibility .
Biological Activity
4-Methylpyridazin-3-amine is a heterocyclic compound that has garnered attention in pharmacological research due to its biological activity, particularly its role as an inhibitor of semicarbazide-sensitive amine oxidase (SSAO). This enzyme is implicated in various pathophysiological conditions, including inflammation and metabolic disorders such as type 2 diabetes. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure
this compound features a pyridazine ring with a methyl group at the fourth position and an amino group at the third position. Its molecular formula is CHN.
Synthesis Methods
The compound can be synthesized through several methods, including:
- Aza-Diels-Alder Reaction : This method involves the reaction of 1,2,3-triazines with 1-propynylamines, which is highly regioselective.
- Catalytic Hydrogenation : Often used for large-scale production due to its efficiency and scalability.
This compound primarily acts by inhibiting SSAO. This inhibition can lead to modulation of inflammatory processes and has potential implications in treating diseases characterized by oxidative stress and inflammation. The compound's ability to form stable complexes with metal ions may further enhance its biological activity.
Inhibitory Effects on SSAO
Research indicates that this compound exhibits significant inhibitory activity towards SSAO. This enzyme is responsible for the oxidative deamination of primary amines, producing hydrogen peroxide and ammonia, which can contribute to oxidative stress in tissues. By inhibiting this enzyme, this compound may help mitigate inflammation and other related complications.
Case Studies and Research Findings
- Pharmacological Studies : In preclinical studies involving rodent models, administration of this compound resulted in reduced levels of amyloid-beta peptide (Aβ42) in the central nervous system, suggesting potential applications in neurodegenerative disorders like Alzheimer’s disease .
- Toxicology Assessments : Toxicological evaluations indicate that while the compound exhibits promising therapeutic effects, further studies are necessary to fully understand its safety profile and potential side effects. The compound was well-tolerated at therapeutic doses in animal models .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-Methylpyridazin-3-amine, and what key reaction steps are involved?
The synthesis of this compound derivatives often involves multi-step processes, including N-acylation, quaternization, and reductive amination. For example, a protocol starting with 3-Amino-4-methyl pyridine undergoes N-acylation followed by benzyl halide-mediated quaternization. Subsequent partial reduction with sodium borohydride and hydrolysis under acidic conditions yields intermediates like 1-Benzyl-4-methylpiperidin-3-one. Reductive amination with methylamine in the presence of titanium(IV) isopropoxide completes the synthesis . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical for yield improvement.
Q. How are spectroscopic techniques like NMR and MS utilized to confirm the structure of this compound derivatives?
Structural confirmation relies on NMR, NMR, and high-resolution mass spectrometry (HRMS). For instance, derivatives such as 6-(4-fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine show distinct NMR signals for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm). NMR confirms carbonyl and aromatic carbons, while HRMS provides precise molecular weight validation. Elemental analysis further verifies purity .
Q. What crystallographic methods are used to determine the molecular geometry of this compound analogs?
Single-crystal X-ray diffraction is the gold standard. For example, N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine exhibits a planar pyridazine ring with dihedral angles between substituents, confirmed via crystallography. Hydrogen bonding and π-π stacking interactions are also mapped to explain stability and reactivity .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data among this compound analogs?
Contradictions often arise from variations in substituents or assay conditions. For example, BPN-15606, a this compound derivative, showed potent γ-secretase modulation in vitro but variable efficacy in cell-based assays. To resolve this, researchers should standardize assays (e.g., cell line selection, inhibitor concentrations) and perform structure-activity relationship (SAR) studies to isolate critical functional groups .
Q. What methodologies optimize reaction yields for this compound derivatives with diverse substituents?
Yield optimization depends on substituent electronic effects and steric hindrance. For electron-withdrawing groups (e.g., nitro, trifluoromethyl), polar aprotic solvents (DMF, DMSO) enhance reactivity. In contrast, electron-donating groups (e.g., methoxy) require milder conditions to avoid side reactions. Column chromatography (eluent: chloroform/methanol gradients) and recrystallization are preferred for purification, achieving yields up to 85% for triazine derivatives .
Q. How can computational modeling guide the design of this compound-based inhibitors?
3D-QSAR and molecular docking are pivotal. For antileukemic triazine derivatives, 3D-QSAR models correlate substituent hydrophobicity and hydrogen-bonding capacity with activity. Docking studies (e.g., using AutoDock Vina) predict binding modes to targets like methionine aminopeptidase-1, identifying optimal substituent positions for affinity enhancement .
Q. What analytical strategies validate the stability of this compound under physiological conditions?
Accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) are conducted using HPLC-MS. For example, analogs with electron-deficient aryl groups show prolonged half-lives (>6 hours) in plasma due to reduced oxidative metabolism. Degradation products are identified via tandem MS fragmentation patterns .
Properties
IUPAC Name |
4-methylpyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-3-7-8-5(4)6/h2-3H,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTVJTBXOFGSJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547971 | |
Record name | 4-Methylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90568-15-3 | |
Record name | 4-Methylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.